

Spectroscopic and Synthetic Profile of 1H-benzimidazole-5-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-benzimidazole-5-carbohydrazide

Cat. No.: B026399

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **1H-benzimidazole-5-carbohydrazide**, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete, consolidated dataset in existing literature, this document collates and extrapolates information from related benzimidazole derivatives to present a predictive spectroscopic profile and a plausible synthetic pathway.

Spectroscopic Data

While a complete set of experimentally-verified spectroscopic data for **1H-benzimidazole-5-carbohydrazide** is not readily available in the public domain, the following tables summarize the expected and observed spectral characteristics based on the analysis of closely related analogues, including positional isomers and substituted benzimidazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
NH (imidazole)	~12.5	Broad Singlet	Highly dependent on solvent and concentration.
NH (hydrazide)	~9.5	Singlet	Exchangeable with D ₂ O.
NH ₂ (hydrazide)	~4.5	Broad Singlet	Exchangeable with D ₂ O.
H-2	~8.2	Singlet	
H-4	~8.1	Singlet	
H-6	~7.8	Doublet	
H-7	~7.6	Doublet	

Note: Predicted values are based on data from analogous benzimidazole derivatives and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Carbohydrazide)	~165
C-2	~142
C-4	~120
C-5	~125
C-6	~123
C-7	~115
C-8 (C-3a)	~140
C-9 (C-7a)	~135

Note: These are estimated chemical shifts. Actual values can be influenced by solvent and other experimental factors.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H (imidazole)	3300-3100	Broad, Medium
N-H (hydrazide)	3350-3250	Medium
C=O (amide I)	1680-1650	Strong
N-H bend (amide II)	1640-1550	Medium
C=N, C=C (aromatic)	1620-1450	Medium-Strong

Table 4: Predicted Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₈ H ₈ N ₄ O
Molecular Weight	176.18 g/mol
Predicted [M+H] ⁺	177.0771

Experimental Protocols

The following section outlines a plausible synthetic route for **1H-benzimidazole-5-carbohydrazide**, derived from established methodologies for similar benzimidazole compounds.

Synthesis of 1H-benzimidazole-5-carbohydrazide

The synthesis of **1H-benzimidazole-5-carbohydrazide** can be conceptualized as a two-step process starting from 3,4-diaminobenzoic acid.

Step 1: Synthesis of 1H-benzimidazole-5-carboxylic acid

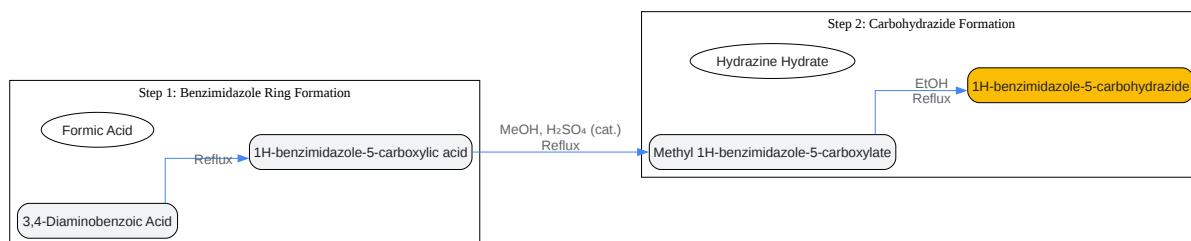
A common method for the synthesis of the benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

- Reaction: 3,4-diaminobenzoic acid is reacted with formic acid.
- Procedure: A mixture of 3,4-diaminobenzoic acid and an excess of formic acid is heated under reflux for several hours. The reaction mixture is then cooled, and the precipitated product, 1H-benzimidazole-5-carboxylic acid, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of **1H-benzimidazole-5-carbohydrazide**

The carboxylic acid is then converted to the corresponding carbohydrazide.

- Reaction: 1H-benzimidazole-5-carboxylic acid is first esterified and then reacted with hydrazine hydrate.
- Procedure:
 - Esterification: 1H-benzimidazole-5-carboxylic acid is dissolved in an excess of methanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized to precipitate the methyl ester.
 - Hydrazinolysis: The isolated methyl 1H-benzimidazole-5-carboxylate is then dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the desired product, **1H-benzimidazole-5-carbohydrazide**, crystallizes out and can be collected by filtration.


Spectroscopic Analysis Protocols

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Deuterated dimethyl sulfoxide (DMSO-d_6) is a suitable solvent for this compound. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the $[M+H]^+$ ion.

Visualizations

To further elucidate the synthetic workflow, the following diagram generated using Graphviz (DOT language) illustrates the key transformations.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1H-benzimidazole-5-carbohydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026399#spectroscopic-data-nmr-ir-mass-of-1h-benzimidazole-5-carbohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com